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Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Falnidamol at a Glance

The table below summarizes the key information available for falnidamol.

Property

Description

Drug Type

Primary Target

Primary
Mechanism

Secondary
Mechanism

Highest Phase

Molecular
Formula

Molecular
Weight

Small molecule drug, Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]
Epidermal Growth Factor Receptor (EGFR) [2] [4] [3]

Inhibits the intracellular tyrosine kinase domain of EGFR, suppressing downstream
signaling (e.g., MAPK pathway) and thus cell proliferation [2] [4].

Directly binds to and inhibits the ABCB1 transporter (P-glycoprotein), reversing
multidrug resistance in cancer cells [1].

Phase | (clinical development for solid tumors was suspended) [4] [3]

C1sH19CIFN7 [4] [3]

387.84 g/mol [2] [4]
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Key Experimental Findings & Protocols

Recent preclinical research has revealed a promising dual mechanism of action for falnidamol.

¢ Reversal of Multidrug Resistance (MDR): A 2025 study demonstrated that falnidamol is a highly
potent and specific inhibitor of the ABCBL1 transporter [1]. It reverses ABCB1-mediated MDR both in
vitro and in vivo (xenograft models) without affecting the expression or cellular localization of the
transporter. Key experimental findings and methods are summarized below.

Assay/Experiment

Key Finding/Protocol Detail

Cytotoxicity (MTT) Assay

Intracellular Drug
Accumulation

ATPase Activity Assay

Molecular Docking &
Cellular Thermal Shift Assay
(CETSA)

Falnidamol specifically reversed resistance to ABCB1 substrate drugs
(e.g., doxorubicin, paclitaxel) in resistant cell lines (HELA-Col, SW620-
Adr) but not in their parental counterparts [1].

Flow cytometry showed that pre-incubation with falnidamol (5 pM, 2
hours) significantly increased the intracellular concentration of
doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux
function of the transporter [1].

Falnidamol suppressed the ATPase activity of ABCB1 in a
concentration-dependent manner, indicating a direct interaction with
the transporter [1].

These studies confirmed that falnidamol binds directly to the drug-
binding site of the ABCBL1 transporter, stabilizing it and inhibiting its
function [1].

Preparation Guidelines for Researchers

Based on the available chemical data, here are practical considerations for experimental setup.
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¢ Solubility and Stock Solutions: Falnidamol has limited solubility in water [2]. For in vitro work,
dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions (e.g., 20
mg/mL, which is approximately 51.56 mM) [2]. Ensure fresh DMSO is used, as moisture absorption
can reduce solubility.

¢ In Vivo Formulation: For animal studies, falnidamol can be prepared as a homogeneous
suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations of
=5 mg/mL [2].

¢ Information Gap on Protein Binding: The searched literature did not contain specific quantitative
data on falnidamol's plasma protein binding. This parameter is critical for understanding its
pharmacokinetic profile.

Diagram of Falnidamol's Dual Mechanism

The following diagram illustrates the two primary mechanisms of action of falnidamel, as revealed by the

research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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